molecular formula C22H23FN4O4S B2954596 ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-40-1

ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2954596
M. Wt: 458.51
InChI Key: TWYKMWHZZAAENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H23FN4O4S and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tetrel Bonding Interactions : A study explored the synthesis, characterization, and interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate, focusing on π-hole tetrel bonding. The research provides insights into how substituents affect the nucleophilic/electrophilic nature of groups in these compounds and their interaction energies (Ahmed et al., 2020).

  • Cancer Research : Another study focused on the synthesis and characterization of a derivative similar to ethyl 2-triazolyl-2-oxoacetate, revealing its potent cytotoxic activity against several human cancer cell lines. This highlights its potential as an anti-cancer agent (Riadi et al., 2021).

  • Molecular Docking Studies : In the field of molecular biology, research on benzimidazole derivatives bearing 1,2,4-triazole, closely related to ethyl 2-triazolyl-2-oxoacetate, demonstrated their potential as EGFR inhibitors. These studies are crucial in understanding anti-cancer properties and drug design (Karayel, 2021).

  • Synthesis of Novel Compounds : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, similar in structure to ethyl 2-triazolyl-2-oxoacetate, were used in research for synthesizing new pyran, pyridine, and pyridazine derivatives. This shows the compound's utility in creating diverse chemical structures with potential biological activities (Mohareb et al., 2004).

  • Trifluoromethyl Heterocycles Synthesis : A study on the synthesis of various trifluoromethyl heterocycles from a single precursor, related to ethyl 2-triazolyl-2-oxoacetate, provided significant insights into organic synthesis and the generation of compounds with potential pharmaceutical applications (Honey et al., 2012).

properties

IUPAC Name

ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-3-30-18-10-8-17(9-11-18)27-19(25-26-22(27)32-14-20(28)31-4-2)13-24-21(29)15-6-5-7-16(23)12-15/h5-12H,3-4,13-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYKMWHZZAAENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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